Methyl 2-(naphthalen-1-yl)benzoate
Description
Methyl 2-(naphthalen-1-yl)benzoate is an aromatic ester featuring a benzoate backbone with a methyl ester group at the 2-position and a naphthalene substituent at the 1-position.
Properties
IUPAC Name |
methyl 2-naphthalen-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-20-18(19)17-11-5-4-10-16(17)15-12-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCHBPCWJOQPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294710 | |
| Record name | methyl 2-(naphthalen-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93655-02-8 | |
| Record name | NSC97685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(naphthalen-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(naphthalen-1-yl)benzoate can be synthesized through esterification reactions involving benzoic acid derivatives and naphthalene. One common method involves the reaction of 2-(naphthalen-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(naphthalen-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(naphthalen-1-yl)benzoic acid, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Methyl 2-(naphthalen-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(naphthalen-1-yl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes and receptors in biological systems. The naphthalene moiety can participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
- In contrast, the 2-chlorobenzoate group in naphthalen-1-yl 2-chlorobenzoate increases polarity, enhancing solubility in polar solvents compared to the parent methyl ester .
- Biological Activity: Compounds like C1 and 4k incorporate heterocycles (quinoline) and amide/urea linkages, which are common in pharmaceuticals.
- Synthetic Yields : Derivatives such as 4k are synthesized in moderate yields (57%) via coupling reactions, while analogs like C1–C7 are crystallized from ethyl acetate as yellow/white solids, indicating robust crystallization protocols .
Reactivity and Functionalization
- Nitration Studies : Evidence from nitration experiments on methyl benzoate analogs (e.g., ) suggests that electron-donating substituents (e.g., methoxy) direct nitration to specific positions, while electron-withdrawing groups (e.g., Cl, CF₃) may reduce reactivity . This implies that this compound’s naphthalene group could sterically hinder electrophilic substitution reactions.
Biological Activity
Methyl 2-(naphthalen-1-yl)benzoate, a compound characterized by its unique naphthalene and benzoate structure, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an ester formed from the reaction of naphthalene-1-carboxylic acid and methanol. Its chemical formula is , and it features a naphthalene ring attached to a benzoate moiety. The presence of these aromatic rings contributes to its lipophilicity, which is crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures showed strong growth inhibitory activity against human breast cancer (MCF-7) cells, with a reported 50% inhibitory concentration (IC50) of around 27 nM for related compounds . This suggests that this compound may also possess comparable activity.
Antioxidant Properties
The antioxidant activity of this compound has been investigated through various assays. Compounds derived from naphthalene structures have been shown to exhibit antioxidant effects, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research on structurally similar derivatives indicates moderate antibacterial and antifungal activities against various strains, including resistant bacteria. For instance, derivatives of naphthalene have shown effectiveness against clinical isolates of MRSA .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered signal transduction pathways, affecting cell proliferation and apoptosis in cancer cells.
- Oxidative Stress Modulation : By acting as an antioxidant, it may reduce oxidative stress within cells, thereby protecting against damage that can lead to cancer progression or other diseases.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
